tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with an acetyl group and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification to introduce the acetyl and tert-butyl ester groups . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality.
Chemical Reactions Analysis
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Esterification: This reaction forms esters from carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar structure but different functional groups.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Used in the synthesis of kinase inhibitors
The uniqueness of this compound lies in its specific functional groups and their impact on its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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